![molecular formula C19H14O5 B1249447 (3S)-8-hydroxy-3-(hydroxymethyl)-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione](/img/structure/B1249447.png)
(3S)-8-hydroxy-3-(hydroxymethyl)-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione
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Overview
Description
(3S)-8-hydroxy-3-(hydroxymethyl)-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione is a natural product found in Streptomyces with data available.
Scientific Research Applications
Fluorescence-labeled Hydrophilic Nanoparticles
The compound (3S)-8-hydroxy-3-(hydroxymethyl)-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione, similar to anthracene derivatives, is involved in the development of fluorescence-labeled hydrophilic nanoparticles. These nanoparticles are crafted using styrenic copolymers with fluorescent anthracene and crosslinkable groups, and their fluorescence performance is notable at 412 nm under light of 367 nm. The dimensions of these nanoparticles can be controlled, and they exhibit remarkable fluorescence characteristics. This application is crucial in material science and might be used in various imaging and sensing technologies (Wang et al., 2014).
PAHs and DNA Damage Studies
Oxidative DNA Damage Studies
Benz[a]anthracene, a similar compound to (3S)-8-hydroxy-3-(hydroxymethyl)-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione, has been studied for its interaction with DNA, especially concerning oxidative DNA damage. This research is significant in understanding the carcinogenic potential of certain compounds and their metabolites. The findings suggest that specific metabolites of benz[a]anthracene can induce oxidative DNA damage, which is integral in the expression of its carcinogenicity. This research provides insights into the molecular mechanisms of DNA damage and the potential health risks associated with exposure to such compounds (Seike et al., 2003).
Structural Analysis and Molecular Interactions
Molecular Structure Analysis
Studies on anthracene derivatives and compounds with similar structural features, such as (3S)-8-hydroxy-3-(hydroxymethyl)-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione, focus on understanding their molecular structure, intermolecular interactions, and crystal packing. This research is vital in the field of crystallography and material science, providing foundational knowledge for the synthesis and application of new materials (Jasinski et al., 2011).
properties
Molecular Formula |
C19H14O5 |
---|---|
Molecular Weight |
322.3 g/mol |
IUPAC Name |
(3S)-8-hydroxy-3-(hydroxymethyl)-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione |
InChI |
InChI=1S/C19H14O5/c20-8-9-6-10-4-5-12-17(15(10)14(22)7-9)19(24)11-2-1-3-13(21)16(11)18(12)23/h1-5,9,20-21H,6-8H2/t9-/m0/s1 |
InChI Key |
UXSDRWXYYLSCOY-VIFPVBQESA-N |
Isomeric SMILES |
C1[C@@H](CC(=O)C2=C1C=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)O)CO |
Canonical SMILES |
C1C(CC(=O)C2=C1C=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)O)CO |
synonyms |
YM 181741 YM-181741 YM181741 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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